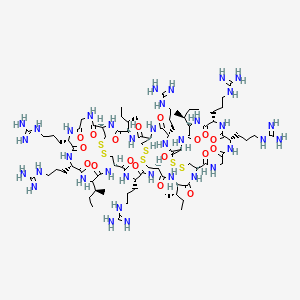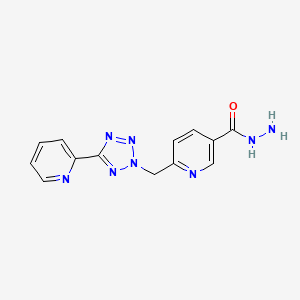
FGFR1 inhibitor-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fibroblast growth factor receptor 1 inhibitor-10 is a selective inhibitor of fibroblast growth factor receptor 1, which is a member of the receptor tyrosine kinase family. This compound has shown significant potential in inhibiting the phosphorylation of fibroblast growth factor receptor 1, making it a promising candidate for cancer therapy, particularly in tumors where fibroblast growth factor receptor 1 signaling is deregulated .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fibroblast growth factor receptor 1 inhibitor-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of fibroblast growth factor receptor 1 inhibitor-10 involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Fibroblast growth factor receptor 1 inhibitor-10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and stability .
Common Reagents and Conditions: Common reagents used in the chemical reactions of fibroblast growth factor receptor 1 inhibitor-10 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations .
Major Products: The major products formed from these reactions are typically derivatives of fibroblast growth factor receptor 1 inhibitor-10 with enhanced inhibitory activity against fibroblast growth factor receptor 1. These derivatives are further evaluated for their biological activity and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Fibroblast growth factor receptor 1 inhibitor-10 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationship of fibroblast growth factor receptor inhibitors. In biology, it helps in understanding the role of fibroblast growth factor receptor 1 signaling in cellular processes such as proliferation, differentiation, and survival .
In medicine, fibroblast growth factor receptor 1 inhibitor-10 is being investigated for its potential to treat various cancers, including bladder, lung, and breast cancers, where fibroblast growth factor receptor 1 signaling is deregulated. Its ability to inhibit tumor growth and metastasis makes it a promising candidate for targeted cancer therapy . In the industry, fibroblast growth factor receptor 1 inhibitor-10 is used in the development of new therapeutic agents and as a reference compound in drug discovery .
Mecanismo De Acción
Fibroblast growth factor receptor 1 inhibitor-10 exerts its effects by selectively binding to the kinase domain of fibroblast growth factor receptor 1, thereby inhibiting its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways, such as the mitogen-activated protein kinase and phosphoinositide 3-kinase pathways, which are crucial for cell proliferation, differentiation, and survival . By targeting these pathways, fibroblast growth factor receptor 1 inhibitor-10 effectively inhibits tumor growth and progression .
Comparación Con Compuestos Similares
Fibroblast growth factor receptor 1 inhibitor-10 is unique in its high selectivity and potency against fibroblast growth factor receptor 1 compared to other similar compounds. Some of the similar compounds include erdafitinib, futibatinib, and infigratinib, which are also fibroblast growth factor receptor inhibitors but may target multiple fibroblast growth factor receptor isoforms or have different selectivity profiles . The uniqueness of fibroblast growth factor receptor 1 inhibitor-10 lies in its ability to specifically inhibit fibroblast growth factor receptor 1 with minimal off-target effects, making it a valuable tool in targeted cancer therapy .
Propiedades
Fórmula molecular |
C26H30F3N7O2S |
|---|---|
Peso molecular |
561.6 g/mol |
Nombre IUPAC |
N-methyl-2-[[2-[4-(4-morpholin-4-ylpiperidin-1-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C26H30F3N7O2S/c1-30-23(37)20-8-15-39-24(20)33-22-21(26(27,28)29)16-31-25(34-22)32-17-2-4-18(5-3-17)35-9-6-19(7-10-35)36-11-13-38-14-12-36/h2-5,8,15-16,19H,6-7,9-14H2,1H3,(H,30,37)(H2,31,32,33,34) |
Clave InChI |
QUPSSTNMTKCKSQ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(SC=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)N4CCC(CC4)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,4R,8S,9R,10S,13S)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one](/img/structure/B12376203.png)

![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)
![(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12376209.png)






![1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea](/img/structure/B12376245.png)



